Richenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

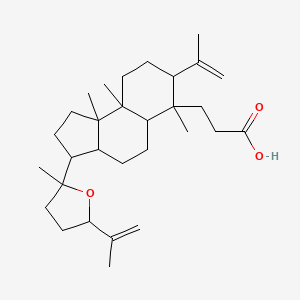

3-[6,9a,9b-trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROONGBAFVTVDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure and properties of Richenoic acid

An In-depth Technical Guide to Ricinoleic Acid

Introduction

Ricinoleic acid is an unsaturated omega-9 hydroxy fatty acid that is the primary component of castor oil, derived from the seeds of the Ricinus communis plant.[1][2] Constituting approximately 90% of the fatty acid content in castor oil, this compound is distinguished by a hydroxyl group on the 12th carbon, a feature that imparts unique chemical and physical properties.[1][2] These properties make it a valuable bio-based raw material for a wide array of industrial applications, including the production of lubricants, cosmetics, polymers, and surfactants.[3] In the biomedical and pharmaceutical fields, ricinoleic acid is gaining attention for its significant analgesic and anti-inflammatory effects, which are being explored for therapeutic applications.

Chemical Structure and Identification

Ricinoleic acid is chemically known as (9Z,12R)-12-Hydroxyoctadec-9-enoic acid. It is a chiral molecule that naturally occurs as the dextrorotatory (+) isomer. The molecule consists of an 18-carbon chain with a cis double bond between carbons 9 and 10 (an omega-9 fatty acid) and a hydroxyl (-OH) functional group at the 12th carbon position. This unique structure, particularly the hydroxyl group, is responsible for its relatively high polarity and viscosity compared to other fatty acids.

Physicochemical and Spectral Properties

Ricinoleic acid is a colorless to pale yellow, viscous liquid at room temperature. It is immiscible with water but soluble in many organic solvents, including acetone, ethanol (B145695), and hexane. Its amphiphilic nature, with both a hydrophilic hydroxyl group and a long hydrophobic hydrocarbon tail, allows it to function as a surfactant.

Table 1: Physicochemical Properties of Ricinoleic Acid

| Property | Value | Source(s) |

| IUPAC Name | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | |

| Molecular Formula | C₁₈H₃₄O₃ | |

| Molecular Weight | 298.46 g/mol | |

| CAS Number | 141-22-0 | |

| Appearance | Colorless to yellow viscous liquid | |

| Melting Point | 5.0 - 5.5 °C (278.15 K) | |

| Boiling Point | 245 °C (at 10 mmHg) | |

| Density | 0.940 g/cm³ (at 27.4 °C) | |

| Refractive Index | 1.4716 (at 20 °C) | |

| Specific Optical Rotation | +6.67° (at 22 °C, D) | |

| Water Solubility | 3460 mg/L (at 25 °C) | |

| pKa | 4.99 (Predicted) |

Table 2: Spectral Data for Ricinoleic Acid

| Technique | Key Peaks / Signals | Source(s) |

| ¹H NMR | δ 5.4-5.6 (m, 2H, olefinic protons at C-9, C-10), δ 3.65 (br s, 1H, -OH), δ 3.4 (m, 1H, methine proton at C-12), δ 2.1-2.4 (m, 4H, methylene (B1212753) protons adjacent to double bond and carboxyl), δ 0.87 (t, 3H, terminal methyl protons) | |

| ¹³C NMR | Signals available in spectral databases. | |

| IR Spectroscopy | Data available in spectral databases. Key absorptions include O-H stretch (hydroxyl), C=O stretch (carboxyl), and C=C stretch (alkene). | |

| Mass Spectrometry | GC-MS data available in spectral databases. |

Biological Activity and Signaling Pathways

Ricinoleic acid exhibits significant biological activities, most notably its anti-inflammatory and analgesic properties. These effects are mediated through interactions with several cellular signaling pathways.

-

Capsaicin-like Anti-inflammatory Effects : Topical application of ricinoleic acid has been shown to exert anti-inflammatory effects comparable to capsaicin, but without the associated pungency. Studies suggest it modulates sensory neuropeptide-mediated neurogenic inflammation. Repeated application can lead to a marked inhibition of edema and a reduction in Substance P tissue levels.

-

Inhibition of Ca²⁺ Signaling : Ricinoleic acid has been identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation in yeast, a model eukaryotic organism. It can alleviate the physiological stress induced by high levels of external calcium. This suggests a potential for ricinoleic acid to modulate cellular processes that are dependent on calcium signaling.

-

Inhibition of Calcineurin and GSK-3β : Further research has shown that ricinoleic acid can directly inhibit calcineurin, a key enzyme in the Ca²⁺ signaling pathway, in a substrate-competitive manner. Additionally, it has been found to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β). The inhibition of these enzymes suggests that ricinoleic acid could be a candidate for developing treatments for conditions like type 2 diabetes or allergies.

Experimental Protocols

Isolation of Ricinoleic Acid from Castor Oil

A common method for isolating ricinoleic acid is through the saponification (alkaline hydrolysis) of castor oil, followed by acidification.

-

Objective : To hydrolyze the triglyceride esters in castor oil to yield free fatty acids.

-

Methodology :

-

Saponification : Castor oil is refluxed with an ethanolic solution of a strong base, such as potassium hydroxide (B78521) (KOH), for approximately 1-2 hours. This breaks the ester bonds, releasing glycerol (B35011) and the potassium salts of the fatty acids (soaps).

-

Solvent Removal : The ethanol is removed from the reaction mixture, typically using a rotary evaporator.

-

Acidification : The resulting soap mixture is dissolved in warm water and then acidified with a strong mineral acid (e.g., HCl or H₂SO₄) until the pH is acidic. This protonates the carboxylate salts, precipitating the free fatty acids.

-

Extraction : The precipitated fatty acids are extracted from the aqueous layer using an organic solvent like n-hexane or diethyl ether.

-

Purification : The organic layer is washed with water to remove any remaining mineral acid and salts. The solvent is then evaporated to yield crude ricinoleic acid, which can be further purified by vacuum distillation.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of ricinoleic acid in various matrices.

-

Objective : To separate and quantify ricinoleic acid from other components.

-

Methodology :

-

Sample Preparation : The oil sample is typically saponified and then esterified (e.g., to methyl ricinoleate) to improve chromatographic properties, although analysis of the free acid is also possible.

-

Chromatographic System :

-

Column : A reverse-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 10 µm), is commonly used.

-

Mobile Phase : A mixture of acetonitrile (B52724) and water (acidified to pH 3 with phosphoric acid) in a ratio of approximately 65:35 (v/v) is effective.

-

Flow Rate : A typical flow rate is 0.8 mL/min.

-

Temperature : The column is maintained at a constant temperature, for example, 25 °C.

-

-

Detection : UV detection is commonly employed, with wavelengths set between 205 nm and 240 nm.

-

Quantification : A calibration curve is generated using standards of pure ricinoleic acid at known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

References

Biosynthesis pathway of Richenoic acid in Walsura robusta

An In-depth Technical Guide on the Putative Biosynthesis Pathway of Ricinoleic Acid in Walsura robusta

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the biosynthesis of ricinoleic acid in Walsura robusta is limited. This guide is constructed based on the well-established pathway in Ricinus communis (castor bean) and fatty acid data from the Meliaceae family, to which Walsura robusta belongs. The proposed pathway in Walsura robusta is therefore putative and requires experimental verification.

Introduction

Walsura robusta, a member of the Meliaceae family, is a plant with a rich history in traditional medicine. While its diverse phytochemical profile has been a subject of interest, the specific biosynthetic pathways of its lipid components, particularly unusual fatty acids like ricinoleic acid, remain largely unexplored. Ricinoleic acid, a hydroxylated fatty acid, is a valuable industrial raw material and possesses significant pharmacological properties. Understanding its biosynthesis in Walsura robusta could unlock new avenues for its sustainable production and therapeutic application.

This technical guide provides a comprehensive overview of the putative biosynthesis pathway of ricinoleic acid in Walsura robusta, drawing parallels from the well-characterized pathway in Ricinus communis. It details the key enzymatic steps, presents relevant data in a structured format, outlines essential experimental protocols for pathway elucidation, and provides visual representations of the biochemical processes.

Putative Biosynthesis Pathway of Ricinoleic Acid

The biosynthesis of ricinoleic acid is a modification of the standard fatty acid synthesis pathway occurring in the plastid and endoplasmic reticulum (ER). The key step is the hydroxylation of oleic acid (18:1) by a specific hydroxylase enzyme.

2.1. De Novo Fatty Acid Synthesis in the Plastid

The initial stages of fatty acid synthesis occur in the plastids, where acetyl-CoA is converted to palmitoyl-ACP and stearoyl-ACP. This process involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex.

2.2. Desaturation and Elongation

Stearoyl-ACP is then desaturated by a soluble stearoyl-ACP desaturase (SAD) to form oleoyl-ACP. The resulting oleoyl-ACP is hydrolyzed to free oleic acid and exported to the cytoplasm, where it is esterified to coenzyme A to form oleoyl-CoA.

2.3. The Key Hydroxylation Step in the Endoplasmic Reticulum

Oleoyl-CoA is the crucial substrate for the synthesis of ricinoleic acid. It is incorporated into phosphatidylcholine (PC) in the ER membrane. The key enzyme, a fatty acid hydroxylase (FAH12), then introduces a hydroxyl group at the 12th carbon position of the oleoyl (B10858665) moiety of PC, forming ricinoleoyl-PC. This enzyme is a di-iron-containing terminal oxidase.

2.4. Final Product Formation

The ricinoleoyl moiety can then be released from PC and converted to ricinoleoyl-CoA, which can be incorporated into triacylglycerols (TAGs), the primary storage form of fatty acids in seeds.

Caption: Putative biosynthesis pathway of ricinoleic acid in Walsura robusta.

Quantitative Data from Related Species

While specific quantitative data for Walsura robusta is unavailable, the following table summarizes typical fatty acid compositions in high-ricinoleic acid producing plants like Ricinus communis to provide a comparative baseline.

| Fatty Acid | Chemical Formula | Typical Percentage in Ricinus communis Seed Oil |

| Ricinoleic Acid | C18H34O3 | 85-95% |

| Oleic Acid | C18H34O2 | 2-6% |

| Linoleic Acid | C18H32O2 | 1-5% |

| Palmitic Acid | C16H32O2 | 1-2% |

| Stearic Acid | C18H36O2 | 1-2% |

Experimental Protocols for Pathway Elucidation

To validate the putative pathway in Walsura robusta, a series of experiments are necessary.

4.1. Lipid Profiling and Quantification

-

Objective: To determine the fatty acid composition of Walsura robusta tissues, particularly the seeds.

-

Methodology:

-

Lipid Extraction: Total lipids are extracted from homogenized plant tissue using a modified Folch method with a chloroform:methanol solvent system.

-

Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using methanolic HCl or BF3-methanol.

-

GC-MS Analysis: The FAMEs are separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). Identification of ricinoleic acid methyl ester is confirmed by its mass spectrum and retention time compared to a standard.

-

Caption: Experimental workflow for lipid profiling.

4.2. Transcriptome Analysis and Gene Identification

-

Objective: To identify candidate genes involved in ricinoleic acid biosynthesis, particularly the fatty acid hydroxylase (FAH12).

-

Methodology:

-

RNA Extraction: Total RNA is extracted from developing seeds of Walsura robusta, where fatty acid biosynthesis is most active.

-

Library Preparation and Sequencing: mRNA is enriched, and cDNA libraries are prepared and sequenced using a high-throughput platform (e.g., Illumina).

-

Bioinformatic Analysis: The resulting sequence reads are assembled de novo or mapped to a reference genome (if available). Homology searches (e.g., BLAST) are performed against known FAH12 gene sequences from Ricinus communis and other species to identify putative orthologs in Walsura robusta.

-

4.3. Gene Expression Analysis

-

Objective: To correlate the expression of candidate genes with the accumulation of ricinoleic acid.

-

Methodology:

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of the putative FAH12 gene and other key fatty acid biosynthesis genes are quantified in different tissues and at various developmental stages of the seeds.

-

Data Analysis: Gene expression levels are normalized to a reference gene, and the correlation with ricinoleic acid content is determined.

-

4.4. Functional Characterization of Candidate Genes

-

Objective: To experimentally validate the function of the identified candidate FAH12 gene.

-

Methodology:

-

Gene Cloning and Heterologous Expression: The full-length coding sequence of the putative FAH12 gene is cloned into an expression vector. The construct is then introduced into a heterologous host system that produces oleic acid but not ricinoleic acid (e.g., Saccharomyces cerevisiae or Arabidopsis thaliana).

-

Functional Assay: The fatty acid profile of the transformed host is analyzed by GC-MS to detect the production of ricinoleic acid, which would confirm the hydroxylase activity of the expressed enzyme.

-

Unveiling Ricinoleic Acid: A Technical Chronicle of its Discovery and Isolation

For Immediate Release

A comprehensive technical guide detailing the historical journey of the discovery and isolation of ricinoleic acid, a unique hydroxylated fatty acid with significant therapeutic and industrial potential. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a meticulous account of the pioneering experimental methodologies and a compilation of its key physicochemical properties.

Ricinoleic acid, a naturally occurring 12-hydroxy-9-cis-octadecenoic acid, is the primary component of castor oil, derived from the seeds of the Ricinus communis plant. Its distinctive molecular structure, featuring a hydroxyl group and a double bond, imparts unique chemical reactivity and biological activity, making it a subject of scientific curiosity and industrial importance for centuries. This whitepaper traces the path of its discovery, from early, rudimentary extractions to the sophisticated analytical techniques that unveiled its precise chemical identity.

A Historical Perspective: The Dawn of Discovery

The journey to understanding ricinoleic acid began in the mid-19th century. While castor oil has been used for medicinal and other purposes for millennia, the identification of its active principle was a gradual process. Initial attempts to isolate the components of castor oil were crude and yielded impure substances.

One of the earliest recorded efforts to isolate the fatty acids from castor oil was by Saalmüller in 1848 . While the exact protocol is not extensively documented in modern literature, it is understood to have involved the saponification of castor oil with an alkali, followed by acidification to liberate the free fatty acids. This process would have yielded a mixture of fatty acids, with ricinoleic acid as the major, albeit impure, component.

It was not until 1888 that the German chemist Friedrich Krafft made the first systematic attempts to prepare a purer form of ricinoleic acid. His work laid the foundation for subsequent investigations into its chemical nature. The definitive structural elucidation, however, was accomplished by Goldsobel in 1894 , who, through a series of degradation studies, correctly identified it as 12-hydroxyoctadec-9-enoic acid.[1]

Key Physicochemical and Quantitative Data

The unique properties of ricinoleic acid have been meticulously characterized over the years. The following tables summarize some of the key quantitative data.

| Property | Value |

| Molecular Formula | C₁₈H₃₄O₃ |

| Molar Mass | 298.46 g/mol |

| Appearance | Yellowish to colorless viscous liquid |

| Density | 0.940 g/cm³ at 27.4 °C/4 °C |

| Melting Point | 5.5 °C |

| Boiling Point | 245 °C |

| Solubility in Water | 3460 mg/L at 25 °C |

| Specific Optical Rotation | +6.67° at 22 °C (D line) |

| Refractive Index | 1.4716 at 20 °C (D line) |

Table 1: Physicochemical Properties of Ricinoleic Acid.[2]

Pioneering Experimental Protocols for Isolation

The isolation of pure ricinoleic acid from castor oil, which contains it as a triglyceride (ricinolein), has been a significant challenge due to its reactivity and the presence of other fatty acids. The historical methods, though less refined than modern techniques, were crucial in the initial characterization of this compound.

Saponification and Acidification

This classical method, employed by early researchers like Saalmüller, remains a fundamental technique for liberating fatty acids from triglycerides.

Objective: To hydrolyze the triglyceride esters in castor oil to yield glycerol (B35011) and the potassium salts of the fatty acids, followed by acidification to obtain the free fatty acids.

Generalized 19th-Century Protocol:

-

Saponification: A known quantity of castor oil was heated with a concentrated aqueous or alcoholic solution of potassium hydroxide (B78521) (potash). The mixture was refluxed until the oil was completely dissolved and the reaction to form soap was complete.

-

Liberation of Fatty Acids: The resulting soap solution was diluted with water and then treated with an excess of a mineral acid, such as hydrochloric acid. This protonated the carboxylate salts, causing the free fatty acids to precipitate out of the aqueous solution.

-

Separation and Washing: The precipitated fatty acids were then separated from the acidic aqueous layer, typically by decantation or filtration. The fatty acid mixture was then washed repeatedly with water to remove any remaining mineral acid and glycerol.

-

Drying: The final mixture of fatty acids was dried, often by heating under reduced pressure, to remove any residual water.

This process yielded a mixture of fatty acids, with ricinoleic acid being the predominant component (around 90%).

Fractional Distillation

To separate ricinoleic acid from the other saturated and unsaturated fatty acids present in the crude mixture obtained from saponification, fractional distillation was employed. This technique separates compounds based on differences in their boiling points.

Objective: To separate fatty acids with different chain lengths and degrees of saturation based on their volatility.

Generalized 19th-Century Protocol:

-

Esterification: The mixture of free fatty acids was often first converted to their methyl or ethyl esters by reacting them with the corresponding alcohol in the presence of an acid catalyst. This was done to increase the volatility of the compounds, making them more amenable to distillation.

-

Distillation Apparatus: A distillation flask was connected to a fractionating column, which in turn was connected to a condenser and a collection flask. The fractionating column, packed with materials like glass beads or rings, provided a large surface area for repeated vaporization and condensation cycles, allowing for a more efficient separation.

-

Heating and Fraction Collection: The ester mixture was heated, and the vapors would rise through the fractionating column. The components with lower boiling points would vaporize more readily and travel further up the column. By carefully monitoring the temperature at the top of the column, different fractions could be collected as they condensed. The fraction corresponding to the boiling point of the ricinoleic acid ester would be collected separately.

-

Saponification of the Ester: The collected ester fraction was then saponified to yield the salt of ricinoleic acid, which was then acidified to obtain the pure free fatty acid.

Low-Temperature Crystallization

A more refined method for purifying ricinoleic acid involves its crystallization from a solvent at low temperatures. This technique exploits the differences in the solubility of various fatty acids at reduced temperatures.

Objective: To selectively crystallize and remove saturated fatty acids, which have higher melting points and lower solubility in cold solvents, from the unsaturated ricinoleic acid.

Detailed Protocol (based on later refinements of early principles):

-

Dissolution: The mixture of fatty acids obtained from the saponification of castor oil is dissolved in a suitable organic solvent, such as acetone (B3395972) or a lower-chain alcohol (e.g., methanol, ethanol).

-

Cooling: The solution is then gradually cooled to a low temperature, for instance, -20°C to -70°C. This can be achieved using a cooling bath of dry ice and a suitable solvent.

-

Crystallization: As the solution cools, the saturated fatty acids, such as stearic and palmitic acid, will crystallize out of the solution due to their lower solubility at these temperatures.

-

Filtration: The cold mixture is then filtered to separate the crystallized saturated fatty acids from the solution containing the dissolved ricinoleic acid.

-

Solvent Removal: The solvent is then removed from the filtrate, typically by evaporation under reduced pressure, to yield a more purified form of ricinoleic acid. This process can be repeated multiple times to achieve higher purity.

The following diagram illustrates the general workflow for the isolation of ricinoleic acid from castor oil.

Biological Significance: Inhibition of Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of ricinoleic acid. Studies in the model organism Saccharomyces cerevisiae (budding yeast) have revealed that ricinoleic acid can inhibit calcium (Ca²⁺)-mediated signaling pathways, which are crucial for cell cycle regulation.

Specifically, ricinoleic acid has been shown to inhibit the activity of two key enzymes in this pathway: calcineurin , a Ca²⁺/calmodulin-dependent protein phosphatase, and glycogen synthase kinase-3β (GSK-3β) .

In yeast, an increase in intracellular Ca²⁺ concentration activates calcineurin. Activated calcineurin then dephosphorylates the transcription factor Crz1p, leading to its translocation into the nucleus and the subsequent expression of genes involved in stress response and cell cycle control.

The yeast homolog of GSK-3β, Mck1, is also involved in cell cycle regulation, particularly in the transition from the G2 to the M phase. The activity of these kinases influences the phosphorylation state of key cell cycle regulators.

The inhibitory action of ricinoleic acid on calcineurin and GSK-3β disrupts this signaling cascade. This leads to a decrease in the phosphorylation of Cdc28p (a cyclin-dependent kinase) and alters the expression levels of the cyclins Cln2p and Swe1p, ultimately affecting cell cycle progression.

The following diagram illustrates the proposed signaling pathway and the inhibitory effect of ricinoleic acid.

Conclusion

The journey of ricinoleic acid from a component of an ancient remedy to a well-characterized molecule with defined biological activities is a testament to the progress of chemical and biological sciences. The pioneering work of 19th-century chemists in its isolation and structural elucidation paved the way for its modern applications in various industries, including the development of new therapeutic agents. The recent discoveries of its role in modulating key cellular signaling pathways open up new avenues for research and drug development, highlighting the enduring importance of this unique fatty acid. This technical guide provides a foundational understanding of the history and science behind ricinoleic acid, serving as a valuable resource for the scientific community.

References

A Technical Guide to Ricinoleic Acid: Natural Sources, Analogues, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ricinoleic acid, focusing on its natural origins, synthetic analogues, and relevant experimental methodologies. The information is intended to serve as a valuable resource for professionals in research, scientific exploration, and drug development.

Natural Sources of Ricinoleic Acid

Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) is a hydroxylated omega-9 fatty acid with significant industrial and pharmaceutical applications. Its primary and most commercially viable source is the oil extracted from the seeds of the castor bean plant (Ricinus communis). In addition to this principal source, ricinoleic acid is also found in the sclerotia of the ergot fungus (Claviceps purpurea) and in trace amounts in various common vegetable oils.

Quantitative Analysis of Ricinoleic Acid in Natural Sources

The concentration of ricinoleic acid varies significantly across its natural sources. The following table summarizes the quantitative data available for its presence in castor oil, ergot sclerotia, and a selection of other vegetable oils.

| Natural Source | Scientific Name | Concentration of Ricinoleic Acid |

| Castor Oil | Ricinus communis | Approximately 90% of total fatty acids[1][2][3] |

| Ergot Sclerotia | Claviceps purpurea | Approximately 10.3 g/100 g[4] |

| Cottonseed Oil | Gossypium hirsutum | Approximately 2,690 ppm[5] |

| Olive Oil | Olea europaea | Approximately 30 ppm |

Analogues of Ricinoleic Acid

The unique structure of ricinoleic acid, featuring a hydroxyl group and a double bond, allows for the synthesis of a wide array of analogues and derivatives with diverse chemical properties and biological activities. These modifications can enhance its therapeutic potential, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and analgesic properties.

Notable analogues of ricinoleic acid include other naturally occurring hydroxylated fatty acids and synthetic derivatives.

-

Lesquerolic acid: A C20 homologue of ricinoleic acid.

-

Densipolic acid and Auricolic acid: Other examples of naturally occurring hydroxy fatty acids.

-

Ricinoleic acid amides: A major class of derivatives where the carboxylic acid group is converted to an amide. These can be primary, secondary, or tertiary amides.

-

Esters of ricinoleic acid: Such as methyl ricinoleate, which is a common intermediate in the production of other derivatives.

-

Hydrogenated derivatives: For example, hydroxystearic acid, produced by the hydrogenation of the double bond.

-

Products of pyrolysis: Including undecylenic acid and sebacic acid, which have various industrial applications.

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of ricinoleic acid from its primary source, castor oil, and a general protocol for the synthesis of its amide derivatives.

Extraction and Purification of Ricinoleic Acid from Castor Oil

This protocol is based on the alkaline hydrolysis (saponification) of castor oil, followed by acidification and purification.

Materials:

-

Castor oil

-

Ethanol (B145695) (95%)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Saponification:

-

Dissolve a known quantity of castor oil in an equal volume of 95% ethanol in a round-bottom flask.

-

Prepare a solution of NaOH or KOH in a small amount of water and add it to the ethanolic castor oil solution. The molar ratio of alkali to castor oil (assuming it is primarily triricinolein) should be at least 3:1 to ensure complete hydrolysis.

-

Reflux the mixture for 1-2 hours. The completion of saponification can be monitored by the disappearance of oily globules.

-

-

Acidification:

-

After cooling, transfer the soap solution to a beaker.

-

Slowly add concentrated HCl with constant stirring until the solution is acidic (pH 1-2). This will precipitate the free fatty acids.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the fatty acids with diethyl ether. Perform the extraction at least three times to ensure complete recovery.

-

Combine the ether extracts.

-

-

Washing and Drying:

-

Wash the combined ether extracts with distilled water to remove any remaining mineral acid and glycerol. Repeat the washing until the aqueous layer is neutral to pH paper.

-

Dry the ether layer over anhydrous sodium sulfate.

-

-

Solvent Removal and Purification:

-

Filter off the sodium sulfate.

-

Remove the diethyl ether using a rotary evaporator to obtain crude ricinoleic acid.

-

For higher purity, the crude product can be further purified by low-temperature crystallization from a suitable solvent like acetone.

-

General Protocol for the Synthesis of Ricinoleic Acid Amides

This protocol describes a general method for the synthesis of primary and secondary amides of ricinoleic acid.

Materials:

-

Purified ricinoleic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Ammonia (B1221849) (for primary amides) or a primary/secondary amine (for secondary/tertiary amides)

-

Triethylamine (B128534) (or another non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Activation of Ricinoleic Acid (Acyl Chloride Formation):

-

Dissolve ricinoleic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (typically 1.1-1.5 equivalents) to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude ricinoleoyl chloride.

-

-

Amidation:

-

Dissolve the crude ricinoleoyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (for secondary or tertiary amides) or bubble ammonia gas through the solvent (for primary amides) in anhydrous DCM. For amine solutions, add triethylamine (at least 2 equivalents relative to the acyl chloride) to act as a base.

-

Slowly add the amine solution (or the ammonia-saturated solvent) to the cooled acyl chloride solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine and triethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

Signaling and Biosynthetic Pathways

The biological activity and production of ricinoleic acid are governed by specific molecular pathways. The following diagrams, generated using the DOT language, illustrate key processes involving this unique fatty acid.

Inhibition of Ca²⁺-Mediated Cell Cycle Regulation in Yeast by Ricinoleic Acid

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. JP2003509402A - Method for producing fatty acid amide - Google Patents [patents.google.com]

- 4. Ricinoleic acid as a marker for ergot impurities in rye and rye products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Richenoic Acid (CAS 134476-74-7): A Technical Overview of a Sparsely Characterized Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Richenoic acid, with the Chemical Abstracts Service (CAS) number 134476-74-7, is a naturally occurring triterpenoid. It has been isolated from Walsura robusta, a plant belonging to the Meliaceae family.[1][2][3] Despite its identification and availability from chemical suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research on this specific compound. Consequently, detailed information regarding its synthesis, biological activity, mechanism of action, and potential therapeutic applications is largely unavailable.

This guide aims to consolidate the limited existing information on this compound and provide a foundation for future research endeavors. Due to the lack of extensive studies, this document will primarily focus on its chemical properties and highlight the general biological potential of related compounds from the Walsura genus.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases and catalogues.

| Property | Value | Source |

| CAS Number | 134476-74-7 | [4][5] |

| Molecular Formula | C₃₀H₄₈O₃ | |

| Molecular Weight | 456.71 g/mol | |

| IUPAC Name | 3-((3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-((2S,5S)-2-methyl-5-(prop-1-en-2-yl)tetrahydrofuran-2-yl)-7-(prop-1-en-2-yl)dodecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid | |

| Compound Type | Triterpenoid | |

| Natural Source | Walsura robusta | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage | Recommended storage at -20°C | |

| Purity | Commercially available with purities ranging from 95% to >99% |

Synthesis and Analytical Characterization

Biological Activity and Therapeutic Potential: A Research Gap

A thorough search of scientific databases reveals a significant lack of studies on the biological activity and pharmacological properties of this compound. While the broader class of triterpenoids is known for a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities, no such data has been published specifically for this compound.

Research on other compounds isolated from Walsura robusta and the Walsura genus, in general, has shown promising bioactivities. These include cytotoxic effects against various cancer cell lines and the potential to reverse multidrug resistance. It is plausible that this compound, as a constituent of this plant, may possess some biological activities, but this remains to be experimentally validated.

Experimental Protocols and Signaling Pathways: Areas for Future Investigation

The absence of published research on this compound means there are no established experimental protocols for assessing its biological effects, nor are there any known signaling pathways with which it interacts. Future research initiatives would need to start with fundamental in vitro screening to identify any potential biological activities.

Should any activity be identified, subsequent studies would be required to elucidate the mechanism of action. A hypothetical workflow for such an investigation is presented below.

Caption: A hypothetical workflow for the future investigation of this compound's biological activity.

Conclusion and Future Directions

This compound (CAS 134476-74-7) represents a knowledge gap in the field of natural product chemistry and pharmacology. While its basic chemical identity is established, its biological properties remain unexplored. The parent plant, Walsura robusta, is a known source of bioactive compounds, suggesting that this compound may also possess therapeutic potential.

For researchers in drug discovery and development, this compound presents an opportunity for novel investigation. The immediate next steps should involve comprehensive in vitro screening to identify any cytotoxic, anti-inflammatory, anti-microbial, or other significant biological activities. Positive findings would warrant further studies to determine its mechanism of action, identify molecular targets, and explore its potential in preclinical models. The development of a scalable synthetic route would also be a critical step for enabling more extensive research. Until such studies are conducted, the therapeutic potential of this compound will remain unknown.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diverse tritepenoids from the fruits of Walsura robusta and their reversal of multidrug resistance phenotype in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Five new limonoids isolated from Walsura robusta - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Pharmacological Effects of Ricinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the in vitro pharmacological properties of Ricinoleic Acid (RA), the primary active component of castor oil. It summarizes key findings from preclinical research, focusing on receptor interactions, anti-inflammatory mechanisms, neuronal effects, and cytotoxicity. Detailed experimental protocols and signaling pathways are presented to support further investigation and drug development efforts.

Receptor-Mediated Signaling

Ricinoleic acid exerts significant biological effects through its interaction with specific prostanoid receptors, primarily the prostaglandin (B15479496) EP3 and EP4 receptors. This targeted activity is central to its well-known physiological actions, such as laxation and uterine contraction, and forms the basis for its therapeutic potential.

Agonism at EP3 and EP4 Receptors

In vitro studies have conclusively identified ricinoleic acid as a selective agonist for both EP3 and EP4 prostaglandin receptors.[1] In human megakaryocytoma (MEG-01) cells and CHO-K1 cells engineered to express specific prostanoid receptors, RA was shown to induce intracellular calcium mobilization, a hallmark of EP3 and EP4 activation.[1] The potency of RA at the EP3 receptor is noteworthy, with an EC50 of 0.5 μM reported in MEG-01 cells.[2] This activation is specific, as other related fatty acids like oleic acid and the trans-isomer of RA, ricinelaidic acid, show little to no effect.[1] Furthermore, the effects of RA can be blocked by selective antagonists for EP3 (L-798,106) and EP4 (L-161,982) receptors, confirming the specificity of the interaction.

Some research also suggests a dual agonism, with RA interacting with the prostaglandin F (FP) receptor, albeit with less affinity than for the EP3 receptor. This dual activity may contribute to its potential applications in conditions like glaucoma, where both receptor types are relevant.

Quantitative Receptor Activity Data

The following table summarizes the quantitative data related to the interaction of ricinoleic acid with its target receptors from various in vitro studies.

| Parameter | Cell Line | Value | Receptor Target | Reference |

| EC50 | MEG-01 | 0.5 µM | EP3 | |

| IC50 | CHO (expressing hEP3) | 500 nM | EP3 | |

| Concentration Range | Ovarian, Kidney, Corneal, Trabecular Meshwork Cells | 10 - 1000 nM | EP3 / FP |

Anti-inflammatory and Immunomodulatory Effects

Ricinoleic acid exhibits significant anti-inflammatory properties in various in vitro models. These effects appear to be mediated through multiple mechanisms, including the modulation of inflammatory pathways and direct effects on immune and neuronal cells.

Inhibition of Inflammatory Mediators

Studies using human rheumatoid arthritis synovial fibroblast cells have shown that RA possesses intrinsic anti-inflammatory activity. A gel formulation of RA was found to markedly inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. In LPS-treated RAW 264.7 macrophage cells, extracts from Ricinus communis leaves, which contain RA, inhibited nitric oxide (NO) production by over 60%, indicating a potent anti-inflammatory effect. Ricinoleic acid has also been shown to increase the activity of Nitric Oxide Synthase (NOS) in rat ileum and colon homogenates, suggesting a complex, tissue-specific role in NO signaling.

Proposed Mechanism: NF-κB Pathway Modulation

The transcription factor Nuclear Factor-κB (NF-κB) is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. While direct studies extensively detailing RA's effect on the NF-κB pathway are emerging, its ability to suppress key inflammatory mediators like PGE2 and NO strongly suggests an interaction with this pathway. Other fatty acids, such as oleic acid, have been shown to inhibit the nuclear transcriptional activity of NF-κB in vitro. Given the structural similarities and observed anti-inflammatory outcomes, it is plausible that RA exerts its effects, at least in part, by inhibiting the activation and nuclear translocation of NF-κB.

Effects on Neuronal Cells

In vitro studies on dissociated rat dorsal root ganglia (DRG) neurons reveal that RA has dual, capsaicin-like properties. While acute application of RA does not induce inward currents as capsaicin (B1668287) does, a 5-minute pre-treatment with 0.1 mM RA significantly inhibits the inward currents typically induced by capsaicin (1 µM) or low pH. Furthermore, a 24-hour incubation with 0.1 mM RA significantly reduces the capsaicin-induced release of calcitonin gene-related peptide (CGRP), a key neuropeptide in pain signaling. These findings suggest that RA can modulate the activity of sensory neurons, contributing to its analgesic and anti-inflammatory profile without causing the pungent effect of capsaicin.

| Effect | Cell/Tissue Model | Concentration | Result | Reference |

| PGE2 Synthesis | Human Rheumatoid Arthritis Synovial Fibroblasts | 1 mM | Markedly inhibited | |

| NO Production | LPS-treated RAW 264.7 Macrophages | N/A (Extract) | >60% inhibition | |

| NOS Activity | Rat Ileum/Colon Homogenates | 10⁻⁵–10⁻³ M | Increased activity | |

| CGRP Release | Rat DRG Neurons | 0.1 mM (24h) | Significantly decreased capsaicin-induced release | |

| Inward Current | Rat DRG Neurons | 0.1 mM (5 min) | Inhibited capsaicin-induced currents |

Cytotoxicity Profile

The cytotoxic potential of ricinoleic acid has been evaluated in several in vitro systems, with results indicating a dose-dependent effect.

Effects on Intestinal Epithelial Cells

In isolated hamster small intestine epithelial cells, RA produced a dose-dependent cytotoxicity at concentrations ranging from 0.1 to 2.0 mM. This effect was more potent than that of its non-hydroxylated analog, oleic acid, and comparable to the dihydroxy bile acid, deoxycholate. The cytotoxicity may be linked to its ability to alter mucosal structure and function.

General Cell Viability

In contrast, studies on human rheumatoid arthritis synovial fibroblast cells found no significant cytotoxic activity for RA at a concentration of 1 mM. Similarly, extracts of Ricinus communis leaves showed low toxicity on Human Caucasian skin fibroblast (Bud-8) cell lines at lower concentrations, though toxicity was observed at higher concentrations. For instance, the LC50 for a methanol (B129727) extract on Bud-8 cells was 784 µg/mL after 24 hours.

| Cell Line | Assay | Concentration | Result | Reference |

| Hamster Intestinal Epithelial Cells | Trypan Blue, ⁵¹Cr Release | 0.1 - 2.0 mM | Dose-dependent cytotoxicity | |

| Human Rheumatoid Arthritis Synovial Fibroblasts | Cell Viability Test | 1 mM | No significant cytotoxicity | |

| Human Caucasian Skin Fibroblast (Bud-8) | MTT Assay | 544.6 µg/mL (Acetone Extract) | LC50 after 24h |

Detailed Experimental Protocols

This section provides methodological frameworks for key in vitro assays used to characterize the pharmacological effects of Ricinoleic Acid.

Calcium Mobilization Assay

-

Objective: To measure the ability of Ricinoleic Acid to induce intracellular calcium ([Ca²⁺]i) release, typically mediated by Gq-coupled receptors like EP3.

-

Cell Lines: CHO-K1 cells transfected to express the target receptor (e.g., human EP3) or endogenous-expressing cells like MEG-01.

-

Protocol:

-

Cell Culture: Culture cells to an appropriate confluency in standard media. For transfected cells, co-transfect with a cDNA encoding the receptor and a bioluminescent Ca²⁺-sensor fusion protein (e.g., aequorin) and a promiscuous G-protein alpha subunit (e.g., Gα15) to ensure a detectable signal.

-

Loading (for fluorescent dyes): If using a fluorescent indicator like Fura-2 AM, incubate cells with the dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Assay: Place the cells (in a plate reader or on a microscope stage) and establish a stable baseline reading of fluorescence or luminescence.

-

Stimulation: Add varying concentrations of Ricinoleic Acid (e.g., 10 nM to 100 µM) and record the change in signal over time. Use a known agonist (e.g., PGE2) as a positive control.

-

Data Analysis: Quantify the peak response over baseline. Plot the dose-response curve and calculate the EC50 value.

-

In Vitro Cytotoxicity Assay (MTT Method)

-

Objective: To assess the effect of Ricinoleic Acid on cell viability and determine its cytotoxic concentration (LC50).

-

Cell Lines: Human Caucasian skin fibroblast (Bud-8), intestinal epithelial cells, or other relevant cell lines.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Ricinoleic Acid (e.g., 100 to 500 µg/mL). Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the LC50, the concentration that inhibits 50% of cells.

-

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

-

Objective: To determine if Ricinoleic Acid can inhibit the production of nitric oxide in stimulated macrophages.

-

Cell Line: RAW 264.7 macrophage cell line.

-

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of Ricinoleic Acid for 1-2 hours before stimulation.

-

Stimulation: Add an inflammatory stimulus, typically Lipopolysaccharide (LPS, e.g., 1 µg/mL), to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Read the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by Ricinoleic Acid compared to the LPS-only control.

-

References

An In-depth Technical Guide on the Solubility and Stability of Richenoic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Richenoic acid, a triterpenoid (B12794562) natural product isolated from Walsura robusta, presents significant interest in various research and development fields.[1][2] Its molecular formula is C₃₀H₄₈O₃, and its CAS number is 134476-74-7.[2][3] A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in experimental assays, formulation development, and analytical characterization. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, supplemented with data from structurally similar triterpenoids to offer valuable insights where specific data for this compound is currently unavailable.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 134476-74-7 | [2] |

| Molecular Formula | C₃₀H₄₈O₃ | |

| Molecular Weight | 456.7 g/mol | |

| Appearance | Powder | |

| Class | Triterpenoid |

Solubility of this compound

Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on information from chemical suppliers and the general behavior of triterpenoids, a qualitative understanding of its solubility can be established.

Qualitative Solubility

This compound is reported to be soluble in the following organic solvents:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

This solubility profile is consistent with the hydrophobic nature of its triterpenoid backbone. For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.

Quantitative Solubility of Structurally Similar Triterpenoids

To provide a more quantitative perspective, the following table summarizes the solubility of other common triterpenoic acids, which can serve as a useful reference for estimating the solubility of this compound.

| Triterpenoid | Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Ursolic Acid | Ethanol | Not Specified | 16.808 ± 0.824 | |

| Ethyl Acetate | Not Specified | 6.857 ± 0.359 | ||

| n-Hexane | Not Specified | 0.471 ± 0.064 | ||

| Betulinic Acid | DMA:PEG:Tween 80 | Not Specified | up to 6 |

Note: DMA (Dimethylacetamide), PEG (Polyethylene glycol). The provided solubility for betulinic acid is in a specific solvent system designed for enhanced solubilization.

Stability of this compound

General Stability Considerations for Triterpenoids

The stability of triterpenoids like this compound can be influenced by several factors:

-

Temperature: Elevated temperatures can accelerate degradation. Stock solutions of this compound are recommended to be stored at -20°C for several months.

-

Light: Exposure to UV or fluorescent light can induce photolytic degradation. Photostability testing is a crucial component of stability studies as outlined in ICH guidelines.

-

pH: The carboxylic acid functional group in this compound makes it susceptible to pH-dependent degradation, particularly hydrolysis of any ester functionalities if present, or salt formation which might affect stability.

-

Oxidation: The presence of double bonds in the triterpenoid structure can be susceptible to oxidation.

For general guidance on stability testing, the International Council for Harmonisation (ICH) guidelines provide a framework for assessing the stability of drug substances.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies for characterizing natural products can be adapted.

Protocol for Determining Qualitative Solubility

This protocol provides a general procedure for assessing the solubility of a compound in various solvents.

-

Preparation: Weigh approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the desired solvent in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, vigorously shake the test tube to facilitate dissolution.

-

Observation: Observe if the compound completely dissolves. If it does, the compound is considered soluble in that solvent at the tested concentration.

-

pH Measurement (for aqueous solutions): If the compound is water-soluble, test the pH of the solution using pH paper to identify acidic or basic properties.

Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in an acidic (e.g., 0.1 N HCl) and a basic (e.g., 0.1 N NaOH) medium.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze for degradation using a stability-indicating analytical method like HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a solvent containing an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate at room temperature or a slightly elevated temperature.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Store solid this compound and a solution of the compound at an elevated temperature (e.g., 70°C).

-

Analyze samples at different time intervals.

-

-

Photostability:

-

Expose solid this compound and a solution of the compound to a controlled light source (e.g., UV and visible light) as per ICH guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after a defined exposure period.

-

Analytical Method for Stability Studies

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying the parent compound from its degradation products. The method should be validated for specificity, linearity, accuracy, and precision.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A general workflow for determining the qualitative solubility of this compound.

Factors Affecting Triterpenoid Stability

Caption: Key environmental factors that can impact the stability of this compound.

Disclaimer: The information provided in this document is based on currently available data. The quantitative solubility and specific stability data for this compound are limited, and the information on related compounds is provided for estimation purposes. It is strongly recommended to perform specific experimental verification for any critical application.

References

The Molecular Mechanisms of Ricinoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms of action of ricinoleic acid, the primary active component of castor oil. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the signaling pathways, experimental validation, and quantitative data associated with its bioactivity.

Core Molecular Interactions

Ricinoleic acid exerts its biological effects through interactions with several key molecular targets, leading to the modulation of distinct signaling pathways. The primary mechanisms identified to date involve the activation of prostanoid receptors and the inhibition of key enzymes in inflammatory and cell-cycle signaling cascades.

Prostaglandin (B15479496) EP3 Receptor Agonism

Ricinoleic acid acts as a specific agonist for the prostaglandin EP3 receptor.[1] This interaction is central to its well-known laxative effects and its ability to induce uterine contractions.[1] Activation of the EP3 receptor, a G-protein coupled receptor, initiates a cascade of intracellular events that modulate smooth muscle contractility.[1]

Inhibition of Calcineurin and Glycogen (B147801) Synthase Kinase-3β (GSK-3β)

In addition to its receptor-mediated effects, ricinoleic acid has been identified as an inhibitor of two crucial intracellular enzymes: calcineurin (CN) and glycogen synthase kinase-3β (GSK-3β).[2] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a vital role in T-cell activation and other immune responses. GSK-3β is a serine/threonine kinase involved in a wide range of cellular processes, including glycogen metabolism, inflammation, and cell proliferation. The inhibition of these enzymes suggests potential therapeutic applications for ricinoleic acid in inflammatory and metabolic disorders.[2]

Modulation of Sensory Neuropeptides

Topical application of ricinoleic acid has been shown to exert both pro- and anti-inflammatory effects, sharing pharmacological similarities with capsaicin. This suggests an interaction with sensory neuropeptide-mediated neurogenic inflammation. Specifically, repeated application of ricinoleic acid leads to a reduction in tissue levels of Substance P (SP), a key mediator of pain and inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the molecular interactions of ricinoleic acid.

| Target | Interaction Type | Parameter | Value | Cell/System | Reference |

| Prostaglandin EP3 Receptor | Agonist | EC50 | 0.5 μM | MEG-01 cells | |

| Calcineurin (CN) | Inhibitor | Ki | 33.7 μM | Recombinant human CN | |

| Glycogen Synthase Kinase-3β (GSK-3β) | Inhibitor | Ki | 1.43 μM | Recombinant human GSK-3β |

| Cellular/In Vivo Effect | Ricinoleic Acid Concentration/Dose | Observation | Model System | Reference |

| Suppression of β-hexosaminidase release | 50 μM | Inhibition of degranulation | RBL-2H3 cells | |

| Suppression of glucose production | 25 μM | Inhibition of gluconeogenesis | H4IIE rat hepatoma cells | |

| Inhibition of carrageenan-induced paw edema | 0.9 mg/mouse (repeated topical application) | Reduction in inflammation and Substance P levels | Mouse | |

| Alleviation of Ca2+-induced growth arrest | 0.025 μg/mL | Rescue of cell growth | Saccharomyces cerevisiae |

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by ricinoleic acid.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the molecular mechanism of action of ricinoleic acid.

In Vitro Calcineurin Phosphatase Activity Assay

This assay is designed to quantify the enzymatic activity of calcineurin and assess the inhibitory potential of compounds like ricinoleic acid.

-

Principle: The assay measures the dephosphorylation of a specific substrate by calcineurin. The amount of free phosphate (B84403) released is quantified colorimetrically.

-

Materials:

-

Recombinant human calcineurin

-

Calcineurin assay buffer (containing Tris-HCl, NaCl, MgCl₂, DTT, and BSA)

-

Calmodulin and CaCl₂ for calcineurin activation

-

RII phosphopeptide substrate

-

Malachite Green Phosphate Detection Solution

-

Phosphate standard solution

-

Ricinoleic acid (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of ricinoleic acid in the assay buffer.

-

In a 96-well plate, add the assay buffer, calmodulin, CaCl₂, and the diluted ricinoleic acid or vehicle control.

-

Add recombinant calcineurin to each well (except for no-enzyme controls).

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the RII phosphopeptide substrate.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding the Malachite Green Phosphate Detection Solution.

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

Generate a phosphate standard curve to determine the concentration of phosphate released in each well.

-

Calculate the percentage of inhibition and determine the Ki value for ricinoleic acid.

-

In Vitro GSK-3β Kinase Assay

This assay measures the kinase activity of GSK-3β and the inhibitory effect of ricinoleic acid.

-

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate peptide by GSK-3β. The remaining ATP is measured using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

-

Materials:

-

Recombinant human GSK-3β

-

Kinase assay buffer

-

GSK-3β substrate peptide

-

ATP

-

Ricinoleic acid

-

Kinase-Glo® reagent (or similar ADP/ATP detection system)

-

96-well white microplate

-

-

Procedure:

-

Prepare serial dilutions of ricinoleic acid.

-

To the wells of a 96-well plate, add the kinase assay buffer, substrate peptide, and the diluted ricinoleic acid or vehicle control.

-

Add recombinant GSK-3β to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Add the Kinase-Glo® reagent to stop the kinase reaction and initiate the luciferase reaction.

-

Incubate at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition and determine the Ki value.

-

Yeast-Based Ca²⁺-Signaling Inhibitor Screen

This in vivo screening method identifies compounds that can rescue the growth of a yeast strain that is hypersensitive to high extracellular calcium concentrations.

-

Principle: A specific yeast mutant strain (e.g., zds1Δerg3Δpdr1Δpdr3Δ) exhibits growth arrest in the presence of high CaCl₂ due to hyperactivation of Ca²⁺ signaling pathways. Compounds that inhibit these pathways can restore cell growth.

-

Materials:

-

Yeast indicator strain

-

YPD (Yeast extract-Peptone-Dextrose) medium

-

CaCl₂

-

Ricinoleic acid

-

Agar (B569324) plates

-

-

Procedure:

-

Prepare YPD agar plates containing a high concentration of CaCl₂ (e.g., 150 mM).

-

Spread a lawn of the yeast indicator strain on the surface of the plates.

-

Spot a small volume of ricinoleic acid solution (at various concentrations) onto the agar surface.

-

Incubate the plates at 30°C for several days.

-

Observe for a halo of restored yeast growth around the spot where ricinoleic acid was applied, indicating its inhibitory effect on the Ca²⁺-induced growth arrest.

-

References

The Alchemical Versatility of Ricinoleic Acid: A Technical Guide to its Derivatives and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ricinoleic acid, the primary constituent of castor oil, stands as a remarkable and renewable platform chemical. Its unique molecular architecture, featuring a hydroxyl group at the twelfth carbon, a cis double bond between the ninth and tenth carbons, and a terminal carboxylic acid, offers a trifecta of reactive sites. This inherent functionality allows for a diverse array of chemical transformations, yielding a wide spectrum of derivatives with applications spanning from advanced biomaterials and lubricants to promising therapeutic agents. This in-depth technical guide provides a comprehensive overview of the known derivatives of ricinoleic acid, with a focus on their synthesis, supported by detailed experimental protocols and quantitative data.

Ester Derivatives: Modifying the Carboxyl Terminus

The carboxylic acid group of ricinoleic acid is a prime target for esterification, leading to a variety of esters with tailored physical and chemical properties.

Simple Esters (Methyl and Ethyl Ricinoleate)

Methyl and ethyl ricinoleates are fundamental derivatives often used as starting materials for further chemical modifications. Their synthesis is typically achieved through acid-catalyzed esterification or transesterification of castor oil.

Table 1: Synthesis of Methyl Ricinoleate

| Parameter | Value | Reference |

| Reactants | Ricinoleic acid, Methanol (B129727) | [1] |

| Catalyst | Boron trifluoride-methanol complex (BF₃·2MeOH) | [1] |

| Molar Ratio (RA:MeOH) | 1:2.5 (approx.) | [1] |

| Temperature | 50 °C | [1] |

| Reaction Time | 16 hours | [1] |

| Yield | High (not explicitly quantified in abstract) |

Experimental Protocol: Synthesis of Methyl Ricinoleate

-

Dissolve ricinoleic acid (technical grade, ~80% pure, ca. 56 mmol) in methanol (140 mL) with stirring.

-

Add boron trifluoride-dimethanol complex (BF₃·2MeOH, 3.85 mL, 35.5 mmol).

-

Continue stirring the mixture overnight at 50 °C.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Once the reaction is complete (after approximately 16 hours), remove the methanol in vacuo.

-

Transfer the resulting oily residue into a separatory funnel with ethyl acetate (B1210297) (100 mL).

-

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl ricinoleate.

Estolides: Polyesters of Ricinoleic Acid

Estolides are formed by the intermolecular esterification of the hydroxyl group of one ricinoleic acid molecule with the carboxyl group of another, creating polyester (B1180765) chains. These compounds exhibit excellent lubricity and thermal stability.

Table 2: Synthesis of Ricinoleic Acid Estolides

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Starting Material | Ricinoleic acid | Ricinoleic acid or Castor Oil |

| Catalyst | Sulfuric acid | Immobilized Lipase (B570770) (e.g., Candida antarctica lipase A) |

| Temperature | 60 °C | 40 °C |

| Reaction Time | 24 hours | 24 hours |

| Solvent | Solvent-free | Water (2:1 oil to water ratio) |

| Yield | 52% to 96% | Not explicitly quantified, but formation of trimers and tetramers observed. |

Experimental Protocol: Sulfuric Acid-Catalyzed Estolide Synthesis

-

Combine ricinoleic acid (50 g, 0.1678 mol) and a saturated fatty acid (0.0839 mol) in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer.

-

Heat the mixture to 60 °C using a heating mantle.

-

Once the temperature is stable, add concentrated sulfuric acid (5% by weight of ricinoleic acid) as the catalyst.

-

Place the flask under vacuum and continue stirring for 24 hours.

-

To cap the estolide chains, add ethanol (B145695) and continue the reaction under vacuum for an additional 2 hours.

-

Neutralize the acidic product with a base (e.g., KOH in ethanol) to a pH of 7.

-

Purify the product as necessary.

Experimental Protocol: Lipase-Catalyzed Estolide Synthesis from Castor Oil

-

In a round-bottom flask, mix castor oil (50 g) with water (25 mL).

-

Add Candida antarctica lipase A (CALA) (e.g., NovoCor AD L, 0.73 mL).

-

Incubate the mixture with rapid magnetic stirring (500 rpm) at 40 °C for 24 hours.

-

Deactivate the enzyme by heating the sample at 99 °C for 15 minutes.

-

Centrifuge the mixture for 15 minutes to separate the oil phase.

-

The resulting oil phase contains the estolide mixture.

Amide Derivatives: Exploring the Carboxyl Reactivity

The carboxyl group of ricinoleic acid can also be converted to amides, which have shown interesting biological activities.

Secondary Amides

The synthesis of N-substituted amides can be achieved by reacting ricinoleic acid or its esters with primary amines.

Experimental Protocol: Synthesis of N-n-butyl-12-hydroxy-(9Z)-octadecenamide

-

Prepare a neat mixture of castor oil and n-butylamine with a fatty ester to amine molar ratio of 1:1.3.

-

Heat the mixture at 45°C for 48 hours or at 65°C for 20 hours. No catalyst is required.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, purify the product to obtain N-n-butyl-12-hydroxy-(9Z)-octadecenamide.

Hydrogenation Derivatives: Saturating the Double Bond

Hydrogenation of the carbon-carbon double bond in ricinoleic acid yields 12-hydroxystearic acid (12-HSA), a waxy solid used in the manufacturing of lubricants and cosmetics.

Table 3: Synthesis of 12-Hydroxystearic Acid (12-HSA)

| Parameter | Value | Reference |

| Starting Material | Ricinoleic acid (from hydrolyzed castor oil) | |

| Catalyst | Ni or Pd on activated carbon | |

| Temperature | 70-150 °C (preferably 90-130 °C) | |

| Pressure | Not specified |

Experimental Protocol: Hydrogenation of Ricinoleic Acid to 12-HSA

-

Hydrolyze castor oil enzymatically at 15-50 °C to obtain ricinoleic acid.

-

Separate the resulting glycerol (B35011) and the enzyme from the hydrolysate.

-

Transfer the ricinoleic acid to a suitable hydrogenation reactor.

-

Add a hydrogenation catalyst, such as a Palladium catalyst on activated carbon.

-

Conduct the hydrogenation at a temperature between 90 °C and 130 °C under a hydrogen atmosphere until the reaction is complete.

-

Filter the catalyst and purify the product to obtain 12-hydroxystearic acid.

Oxidative Cleavage Derivatives: Breaking the Carbon Chain

The double bond and hydroxyl group in ricinoleic acid make it susceptible to oxidative cleavage, leading to valuable dicarboxylic acids and shorter-chain alcohols.

Sebacic Acid and 2-Octanol

Alkaline fusion of ricinoleic acid is a classical method to produce sebacic acid, a C10 dicarboxylic acid, and 2-octanol.

Table 4: Synthesis of Sebacic Acid and 2-Octanol

| Parameter | Value | Reference |

| Starting Material | Ricinoleic acid | |

| Reagent | Molten caustic soda (NaOH) | |

| Temperature | ~250 °C | |

| Yield (Sebacic Acid) | 68.8% to 80.1% (depending on starting material) |

Experimental Protocol: Laboratory Scale Synthesis of Sebacic Acid

-

Heat castor oil to approximately 250°C.

-

Mix the heated oil with molten caustic soda. This process first yields ricinoleic acid through transesterification and steam cracking.

-

The ricinoleic acid is then cleaved by caustic digestion to produce the sodium salt of sebacic acid and 2-octanol.

-

Distill off the 2-octanol.

-

Acidify the remaining reaction mixture to precipitate sebacic acid.

-

Purify the sebacic acid by recrystallization.

Polymerization Derivatives: Building Macromolecules

The bifunctional nature of ricinoleic acid makes it an excellent monomer for the synthesis of biodegradable polymers.

Polyricinoleic Acid (PRA)

Polyricinoleic acid is a biodegradable polyester with applications in various industries.

Table 5: Synthesis of Polyricinoleic Acid (PRA)

| Parameter | Value | Reference |

| Starting Material | Ricinoleic acid | |

| Catalyst | Tin(II) 2-ethylhexanoate | |

| Temperature | 150 °C | |

| Reaction Time | 14 hours | |

| Molecular Weight (Mw) | ~4 kDa |

Experimental Protocol: Synthesis of Polyricinoleic Acid (PRA)

-

The polymerization is carried out in a suitable reactor with temperature control and a magnetic stirrer.

-

Add the catalyst, Tin(II) 2-ethylhexanoate, to ricinoleic acid.

-

Heat the reaction mixture to 150 °C and maintain for 14 hours.

-

Monitor the progress of the polymerization.

-

After the reaction, the unreacted monomer and catalyst can be recycled using solvent extraction.

-

The final PRA product is then purified.

Biological Activity and Signaling Pathways

Derivatives of ricinoleic acid have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Ricinoleic acid itself has been identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation in budding yeast.

Ricinoleic acid was found to alleviate the detrimental effects of high external Ca²⁺ concentrations, which typically cause growth arrest in the G₂ phase. This is achieved by diminishing the Ca²⁺-induced phosphorylation of Cdc28p at Tyr-19. This, in turn, is associated with a decrease in the expression levels of Cln2p and Swe1p.